(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVGUDWLQNWIQ-SVGQVSJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@H]1CC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666415 | |
| Record name | (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-80-3 | |
| Record name | (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
d-Mannose as a Chiral Starting Material
The stereoselective synthesis of ACPC from d-mannose involves a 9-step sequence (Scheme 3 in). Key steps include:
-
Selective hydroxyl protection : The primary hydroxyl group of d-mannose derivative 7a is protected with tert-butyldiphenylsilyl (TBDPS) groups, while the C5 hydroxyl is oxidized to a ketone using Dess–Martin periodinane.
-
Double olefination : A Wittig reaction introduces two double bonds, forming diolefin 9a , which undergoes methylation and desilylation to yield 9c .
-
RCM with Grubbs catalyst : First-generation Grubbs catalyst cyclizes 9c into cyclopentenol 10 (90% yield).
-
Oxidation and esterification : The primary alcohol in 10 is oxidized to carboxylic acid 11a , followed by methyl ester formation (11b , 85% yield).
-
Stereoselective aza-Michael addition : Benzylamine adds to 11b to install the amino group with (1R,3S) configuration, yielding ACPC precursor 12 (91% yield, 40% overall yield).
Table 1: Key Reaction Parameters for d-Mannose Route
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| TBDPS protection | TBDPSCl, imidazole, DMF | 92 |
| Wittig olefination | Ph₃P=CHCO₂Et, THF | 78 |
| RCM | Grubbs I, CH₂Cl₂, 40°C | 90 |
| Aza-Michael addition | Benzylamine, MeOH, rt | 91 |
d-Galactose-Derived Synthesis via RCM
Adaptation for Alternative Stereochemistry
A modified RCM approach using d-galactose (Scheme 4 in) proceeds as follows:
-
Hemiacetal olefination : d-Galactose derivative 13a is olefinated to form 14a , followed by oxidation to ketone 15a .
-
Second olefination : Ketone 15a undergoes Wittig reaction to produce diolefin 16a , which is desilylated to 16b .
-
RCM and oxidation : Second-generation Grubbs catalyst cyclizes 16b into 17a (89% yield), which is oxidized to carboxylic acid 18a using TEMPO.
-
Amino group introduction : p-Methoxybenzylamine (PMBNH₂) performs aza-Michael addition on 18a , yielding ACPC analog 19a (34% overall yield).
This route demonstrates adaptability to different hexoses but requires careful selection of amine nucleophiles to preserve stereochemistry.
Carboxamide Precursor Functionalization
Patent-Derived Carboxamide Intermediates
US8614238B2 discloses cyclopentanecarboxamide derivatives synthesized from 3-aminocyclopentane carboxylic acids. Although focused on carboxamides, the patent’s methods inform ACPC synthesis:
-
Acid chloride coupling : 3-Aminocyclopentane carboxylic acids react with acid chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine to form protected intermediates.
-
Deprotection strategies : Benzyl and tert-butoxycarbonyl (Boc) groups are removed via hydrogenolysis or acidic hydrolysis to unmask carboxylic acid and amine functionalities.
Table 2: Representative Carboxamide Deprotection Conditions
| Protecting Group | Deprotection Method | Conditions |
|---|---|---|
| Benzyl (Bn) | Hydrogenolysis | H₂, Pd/C, MeOH |
| Boc | Acid hydrolysis | HCl, dioxane |
Industrial-Scale Continuous Flow Synthesis
VulcanChem’s Protocol for Scalability
VulcanChem’s approach emphasizes efficiency and enantiomeric excess (ee) >99%:
-
Cyclopentane precursor cyclization : Cyclohexene derivatives are subjected to high-pressure hydrogenation (10–50 bar H₂) with chiral catalysts (e.g., Ru-BINAP) to form the cyclopentane core.
-
Continuous flow carboxylation : CO₂ is introduced under supercritical conditions (100°C, 70 bar) to install the carboxymethyl group.
-
Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving >99% ee.
Comparative Analysis of Synthetic Routes
Yield and Stereochemical Efficiency
-
Biobased routes (d-mannose/d-galactose) : Offer high stereocontrol (ee >98%) but moderate yields (34–40%) due to multi-step sequences.
-
Carboxamide pathways : Higher yields (60–75%) but require additional deprotection steps.
-
Industrial methods : Superior scalability and ee (>99%) but demand specialized equipment.
Table 3: Route Comparison
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| d-Mannose RCM | 9 | 40 | 98 | Moderate |
| d-Galactose RCM | 8 | 34 | 97 | Moderate |
| Carboxamide coupling | 6 | 65 | 95 | High |
| Continuous flow | 4 | 85 | 99 | Industrial |
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
ACPC serves as a critical building block in the synthesis of various pharmaceuticals. Its structural similarity to natural amino acids makes it a valuable compound in drug design, particularly for targeting neurological disorders. Research indicates that ACPC can modulate neurotransmitter activity, which is essential for developing treatments for conditions such as depression and anxiety disorders .
Neuroscience Applications
The compound has been studied for its potential neuroprotective effects. Investigations into its role as an inhibitor of human Ornithine Aminotransferase (hOAT) demonstrate its relevance in metabolic pathways associated with hepatocellular carcinoma (HCC). The inhibition mechanism involves the formation of an activated 1,1’-difluoroolefin through fluoride ion elimination, which subsequently leads to conjugate addition and hydrolysis . This interaction highlights ACPC's potential in cancer therapy and neuroprotection.
Biochemical Research
Amino Acid Metabolism Studies
ACPC is utilized in biochemical research to explore amino acid metabolism and protein synthesis. Its unique functional groups allow researchers to study enzyme-substrate interactions effectively. The compound's chirality also provides insights into the specificity of enzyme activities and cellular functions .
Material Science
Polymer Formulations
In material science, ACPC can be incorporated into polymer formulations to enhance properties such as flexibility and strength. This application is particularly beneficial for developing advanced materials used in various industrial applications . The ability of ACPC to modify material properties opens avenues for innovation in product design.
Food Industry
Flavor Enhancement and Preservation
The food industry explores ACPC for its potential as a flavor enhancer or preservative. Its amino acid derivative properties contribute to improving food safety and quality. Research into its applications in food technology suggests that it may help extend shelf life while enhancing taste profiles .
Mechanism of Action
The mechanism by which (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and related cyclopentane derivatives:
Functional Implications
Substituent Effects :
- The carboxymethyl group (-CH₂-COOH) in the target compound provides greater conformational flexibility compared to rigid carboxyl (-COOH) or carbamoyl (-CONH₂) groups in analogs. This may enhance binding to enzymes with hydrophobic pockets .
- Fluorinated analogs (e.g., CPP-115) exhibit improved metabolic stability and blood-brain barrier penetration due to fluorine’s electronegativity and lipophilicity .
Stereochemistry :
Therapeutic Applications :
Research and Development Challenges
- Synthesis Complexity : Stereoselective synthesis of cyclopentane derivatives demands chiral catalysts or enantiomerically pure starting materials (e.g., malic acid) .
- Biological Specificity: Minor structural changes (e.g., replacing -COOH with -CH₂-COOH) can drastically alter enzyme affinity. For example, JMJD5/FIH enzymes accept 2OG analogs but reject similar cyclopentane derivatives .
Biological Activity
(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative notable for its unique stereochemistry and functional groups, which include both amino and carboxylic acid moieties. This compound has garnered attention in biochemical research due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer treatment.
The molecular formula of this compound is C₈H₁₃NO₄, with a molecular weight of 187.19 g/mol. The compound features two carboxyl groups and one amino group that contribute significantly to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₄ |
| Molecular Weight | 187.19 g/mol |
| Functional Groups | Amino, Carboxylic |
| Stereochemistry | (1R,3S) |
The biological activity of this compound primarily involves its interaction with specific enzymes. Notably, it has been identified as a potent inactivator of human Ornithine Aminotransferase (hOAT), an enzyme implicated in the metabolic pathways associated with hepatocellular carcinoma (HCC). The compound inhibits hOAT through a mechanism involving fluoride ion elimination leading to the formation of an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis.
Inhibitory Effects on Enzymes
Research indicates that this compound effectively inhibits the growth of HCC in experimental models. In studies conducted on athymic mice implanted with human-derived HCC cells, doses as low as 0.1 mg/kg demonstrated significant anti-tumor effects. The compound's ability to selectively target hOAT makes it a candidate for further investigation in cancer therapeutics.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other cyclopentane derivatives:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₈H₁₃NO₄ | Inhibitor of hOAT; anti-cancer properties |
| Cyclopentane-1-carboxylic acid | C₅H₈O₂ | Lacks amino group; limited biological activity |
| 1-amino-1-cyclopentanecarboxylic acid | C₈H₁₃NO₂ | Similar structure but different stereochemistry |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Study on Hepatocellular Carcinoma : A study demonstrated that this compound inhibited tumor growth in mice models by targeting metabolic pathways involving hOAT.
- Molecular Dynamics Simulations : Advanced computational methods have been employed to understand the binding affinity between this compound and target proteins involved in tumorigenesis. These simulations provide insights into the molecular interactions that underpin the biological effects observed in vivo .
Q & A
Q. What are the standard synthetic routes for (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, and how are intermediates purified?
The synthesis typically involves multi-step reactions with precise stereochemical control. For example:
- Step 1 : Cyclopropanation or cyclopentane ring formation using catalysts like transition metals or chiral auxiliaries.
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., introducing difluoromethyl groups using LiOH/MeOH/H₂O at 0°C) .
- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) or ion-exchange chromatography (Dowex 50W-X8 with pyridine/water eluents) .
- Characterization : Confirmed via NMR, NMR, NMR, and HRMS (Agilent 6210 LC-TOF) .
Q. How is stereochemical integrity ensured during synthesis?
- Chiral resolution : Use of enantiomerically pure starting materials (e.g., Boc-protected intermediates) and chiral HPLC columns.
- NMR validation : Chemical shift splitting patterns in NMR (e.g., δ −89.49 and −92.89 ppm for diastereomers) .
- Optical rotation : Measured to confirm enantiomeric excess (≥98% ee in commercial samples) .
Q. What safety protocols are critical for handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Exposure response : Immediate rinsing with water for skin/eye contact; avoid inhalation (use fume hoods) .
- Waste disposal : Adsorb spills with silica gel or acid-neutralizing materials; prevent environmental release .
Advanced Research Questions
Q. How can conflicting NMR or crystallography data for stereoisomers be resolved?
- Advanced NMR : Use - HSQC or NOESY to confirm spatial proximity of substituents.
- X-ray crystallography : Resolve ambiguities in cyclopentane ring puckering or substituent orientation .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .
Q. What strategies optimize catalytic efficiency in asymmetric synthesis?
- Catalyst screening : Test chiral ligands (e.g., BINOL-derived phosphines) with Pd or Rh catalysts for cyclopropanation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance enantioselectivity in nucleophilic substitutions .
- Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation and adjusts reaction time/temperature .
Q. How does this compound interact with biological targets (e.g., metabotropic glutamate receptors)?
- Pharmacological assays : Measure agonist/antagonist activity via calcium flux assays (FLIPR) or electrophysiology (e.g., fDR-VRP in dorsal root ganglia) .
- Structure-activity relationship (SAR) : Modify carboxyl or amino groups to assess binding affinity (e.g., compare with (1S,3R)-ACPD derivatives) .
- Molecular docking : Simulate interactions with mGluR subtypes using AutoDock or Schrödinger Suite .
Data Contradiction Analysis
Q. How to address discrepancies in reported enantiomeric excess (ee) values?
- Method validation : Cross-check chiral HPLC conditions (e.g., Daicel Chiralpak columns) with standardized mobile phases.
- Calibration errors : Verify HRMS calibration using reference standards (e.g., sodium trifluoroacetate for NMR) .
- Batch variability : Analyze multiple synthetic batches under identical conditions to isolate process-related inconsistencies .
Q. Why might catalytic yields vary between labs for the same reaction?
- Impurity effects : Trace moisture or oxygen can deactivate catalysts (e.g., Rh complexes). Use rigorous drying (molecular sieves) and inert atmospheres .
- Kinetic vs. thermodynamic control : Adjust reaction temperature to favor desired pathways (e.g., 0°C for kinetic selectivity vs. RT for thermodynamic) .
Analytical Characterization Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
